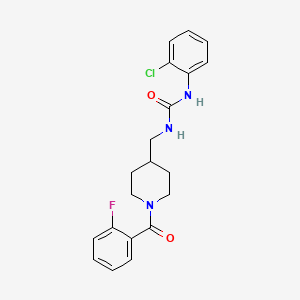

1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3O2/c21-16-6-2-4-8-18(16)24-20(27)23-13-14-9-11-25(12-10-14)19(26)15-5-1-3-7-17(15)22/h1-8,14H,9-13H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOODUJBAKQGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the methyl group.

Introduction of the fluorobenzoyl group: The piperidinylmethyl intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to form the corresponding amide.

Formation of the urea linkage: The final step involves the reaction of the amide with 2-chloroaniline and a suitable coupling reagent, such as carbonyldiimidazole, to form the desired urea compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea can undergo a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl and fluorobenzoyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Compounds with similar structural motifs have been studied for their anticancer properties. For instance, derivatives of thiadiazole have shown efficacy against various cancer cell lines, indicating that 1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea may exhibit similar properties due to its structural analogies. Studies have demonstrated decreased viability in human leukemia and solid tumors when treated with related compounds .

- Analgesic Properties :

-

Neuroprotective Effects :

- Compounds that share structural similarities with this urea derivative have been investigated for neuroprotective effects, suggesting that it may also contribute to neuroprotection in various neurological disorders.

Synthesis and Modification

The synthesis of this compound can be approached through various organic synthesis methods, focusing on optimizing reaction conditions to enhance yield and purity. The potential for structural modifications allows for the exploration of analogs that could improve biological activity or reduce side effects.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of related compounds revealed that modifications to the piperidine moiety significantly influenced the cytotoxicity against breast cancer cell lines. The findings suggest that structural variations can lead to enhanced potency, supporting further exploration of this compound in cancer therapeutics .

Case Study 2: Pain Management

Research focused on piperidine derivatives indicated promising results in pain relief models, where compounds similar to this compound exhibited significant analgesic effects. These findings highlight the potential application of this compound in developing new analgesics .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl, Piperidine | Potential anticancer and analgesic |

| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, phenyl ring | Neuroprotective effects |

| 1-(2-Fluorobenzoyl)piperidine | Piperidine ring, fluorobenzene | Analgesic properties |

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The following table summarizes key structural features and synthetic yields of analogous compounds, highlighting differences in aryl groups, piperidine substituents, and synthesis efficiency:

Substituent Effects on Physicochemical Properties

- Aryl Group Variations: The 2-chlorophenyl group in the target compound provides steric and electronic effects distinct from bulkier groups like 2-oxaadamantyl or electron-withdrawing trifluoromethylphenyl .

- Piperidine Modifications : The 2-fluorobenzoyl group on piperidine (target compound) contrasts with aliphatic acyl (e.g., 2-methylbutyryl in compound 11 ) or sulfonyl groups (e.g., butanesulfonyl in compound 13 ). Aromatic acyl groups like benzoyl may improve target affinity due to planar geometry, whereas sulfonyl groups could enhance metabolic stability .

Biological Activity

1-(2-Chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a chlorophenyl group and a fluorobenzoyl-piperidine moiety, suggests various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Weight | 400.88 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCN(C(=O)N(C(=O)C2=CC=CC=C2Cl)C(C3=CC=CC=C3F)=C)=C |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as a modulator of the P2X3 receptor, which is involved in pain signaling pathways. This modulation can lead to analgesic effects, making it a candidate for pain management therapies .

Antinociceptive Effects

Studies have shown that derivatives of piperidine, including this compound, exhibit significant antinociceptive activity. This activity was evaluated using various pain models in rodents, demonstrating efficacy comparable to established analgesics .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, the compound is being studied for potential applications in neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage .

Case Studies

- Pain Management Study : A study conducted on mice demonstrated that administration of the compound significantly reduced pain responses in models of inflammatory pain. The observed effects were dose-dependent and comparable to morphine .

- Cancer Cell Line Study : In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-(2-chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperidine Intermediate Preparation : Start with 4-(aminomethyl)piperidine. Protect the amine with a Boc group, followed by coupling with 2-fluorobenzoic acid using EDCI/DMAP in CH₂Cl₂ to form 1-(2-fluorobenzoyl)piperidin-4-yl)methylcarbamate .

Urea Formation : Deprotect the Boc group and react with 2-chlorophenyl isocyanate in DMF. Use triethylamine as a base to facilitate urea bond formation .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water for high purity (>95%). Monitor reactions via TLC and confirm intermediates via ¹H NMR (300 MHz, DMSO-d₆) .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

A combination of analytical techniques is used:

- ¹H/¹³C NMR : Compare chemical shifts (e.g., urea NH protons at δ 8.5–9.5 ppm, aromatic protons at δ 7.0–7.8 ppm) with predicted spectra from computational tools like ACD/Labs .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~430.12) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., urea carbonyl interactions with fluorobenzoyl groups) .

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Urea derivatives are prone to hydrolysis; avoid aqueous buffers unless freshly prepared .

- Storage : Lyophilize and store under argon at -20°C in amber vials. Use desiccants (silica gel) to prevent moisture absorption .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Target Hypothesis : Based on structural analogs (e.g., sEH inhibitors like TPPU), screen against soluble epoxide hydrolase (sEH) using fluorescence-based assays (e.g., hydrolysis of PHOME) .

- Kinetic Studies : Determine IC₅₀ values and compare with known inhibitors. Use X-ray co-crystallization to confirm binding to the sEH catalytic domain .

- Off-Target Profiling : Test against related enzymes (e.g., fatty acid amide hydrolase) via competitive activity-based protein profiling (ABPP) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize potency?

Methodological Answer:

- Systematic Substitution : Modify the 2-fluorobenzoyl group (e.g., replace with 3-CF₃ or cyclopropanecarbonyl) to assess steric/electronic effects on enzyme binding .

- Piperidine Methyl Group : Introduce substituents (e.g., ethyl, propyl) to evaluate hydrophobic interactions. Use molecular docking (AutoDock Vina) to predict binding poses .

- Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to modulate hydrogen-bond donor capacity .

Advanced: What methodologies are critical for pharmacokinetic and toxicity profiling?

Methodological Answer:

- In Vitro ADME :

- In Vivo PK : Administer IV/PO in rodents (3 mg/kg). Measure plasma Cmax and AUC via LC-MS. Compare with analogs (e.g., adamantane-based sEH inhibitors show lower bioavailability) .

- Toxicity : Conduct Ames test for mutagenicity and hERG assay for cardiac risk .

Advanced: How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

- Source Analysis : Check assay conditions (e.g., pH, enzyme source). For example, sEH activity varies between recombinant human and rat enzymes .

- Counter-Screening : Test in cell-based models (e.g., LPS-induced inflammation) to confirm target relevance .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-lab variability .

Advanced: What interdisciplinary applications could this compound have beyond its primary target?

Methodological Answer:

- Agrochemicals : Fluorinated ureas are explored as fungicides (e.g., diflubenzuron analogs targeting chitin synthesis) .

- Cancer Therapy : Screen against kinase panels (e.g., EGFR, VEGFR) given structural similarity to kinase inhibitors with piperidine-urea motifs .

- PET Imaging : Radiolabel with ¹⁸F (replace 2-fluorobenzoyl with ¹⁸F-fluorobenzoyl) for in vivo target engagement studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.